molecular formula C13H10F2N4O B2372034 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-26-6

7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2372034
CAS RN: 165383-26-6
M. Wt: 276.247
InChI Key: KZXQJKAJKRZZDK-UHFFFAOYSA-N
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Description

“7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C13H11F2N5O . It has an average mass of 291.256 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F2N5O/c1-7(21-11-3-2-8(14)6-9(11)15)10-4-5-17-13-18-12(16)19-20(10)13/h2-7H,1H3,(H2,16,19) . For a detailed molecular structure, it’s recommended to refer to a 3D molecular structure viewer or software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.26 . The physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results. For detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other technical documents related to this compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ring-Chain Isomerism: Ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates exhibit ring-chain isomerization depending on the solvent and substituent length, leading to heterocyclic ring opening at the C(7)–N(8) bond (Pryadeina et al., 2008).

Biological Applications

  • Antimicrobial Activity: New derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, synthesized through specific reactions, have shown in vitro antibacterial and antifungal activities comparable to ampicillin and fluconazole (Mostafa et al., 2008).
  • Influenza Virus Inhibition: A study demonstrates the potential of certain [1,2,4]triazolo[1,5-a]pyrimidine compounds in inhibiting influenza virus RNA polymerase (Massari et al., 2017).

Synthesis Techniques

  • One-Pot Synthesis: An efficient one-pot synthesis method for 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives using ionic liquid has been developed, offering advantages like short synthetic route and eco-friendliness (Li et al., 2011).

Crystal Structure Analysis

  • Crystal Structure Studies: The crystal structures of various 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives have been analyzed, revealing different molecular arrangements influenced by intermolecular hydrogen bonds and other interactions (Boechat et al., 2014).

Overview of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold

  • Medicinal Perspectives: The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold is known for various pharmacological activities and is a focus in synthetic strategies and medicinal research. This scaffold has applications in areas like anticancer, antimicrobial, and anti-tubercular treatments (Merugu et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. For detailed safety and hazard information, it’s recommended to refer to material safety data sheets (MSDS) or other technical documents related to this compound .

properties

IUPAC Name

7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXQJKAJKRZZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,4-difluorophenol (1.30 g) in dry 1,2-dimethoxyethane was added slowly to a stirred suspension of sodium hydride (0.48 g) in dry 1,2-dimethoxyethane (35 ml). The mixture was stirred for 30 minutes, then a solution of 7-(1-bromoethyl)-1,2,4-triazolo[1,5-a]pyrimidine (2.27 g, prepared in a similar manner to that described in Example 6) in dry 1,2-dimethoxyethane (85 ml) was added dropwise. The reaction mixture was stirred overnight at room temperature. The sodium bromide was removed from the mixture by filtration. The solvent was evaporated from the mixture and the residue was dissolved in dichloromethane and washed with 200 ml of a 5% aqueous solution of sodium hydroxide followed by water. Evaporation of the solvent afforded a crude product which was purified by column chromatography on silica gel using as eluent a mixture of dichloromethane and ethanol (in the ratio 97:3 respectively), followed by recrystallisation from a mixture of ethyl acetate and hexane, to give 7-[1-(2,4-difluorophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine. Yield 1.8 g, (m.p. 96°-97° C.).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
7-(1-bromoethyl)-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three

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